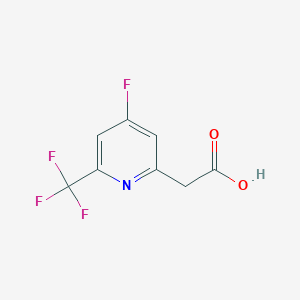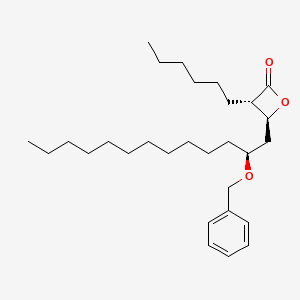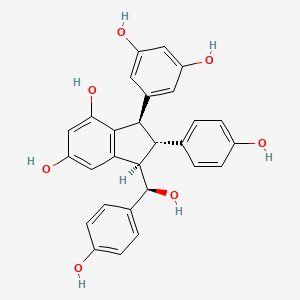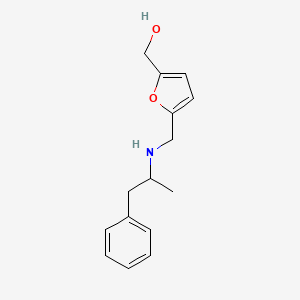
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylamino group, and a non-2-enonic acid backbone. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the non-2-enonic acid backbone: This can be achieved through a series of aldol condensation reactions.
Introduction of the acetylamino group: This step often involves the acetylation of an amino group using acetic anhydride under mild conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-non-2-enonic Acid
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(ethylamino)-D-glycero-D-galacto-non-2-enonic Acid
Uniqueness
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H22N2O7 |
|---|---|
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-acetamido-4-(dimethylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N2O7/c1-6(17)14-10-7(15(2)3)4-9(13(20)21)22-12(10)11(19)8(18)5-16/h4,7-8,10-12,16,18-19H,5H2,1-3H3,(H,14,17)(H,20,21)/t7-,8+,10+,11+,12+/m0/s1 |
Clave InChI |
RZSQJERRHFJUGV-RULNCXCMSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N(C)C |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


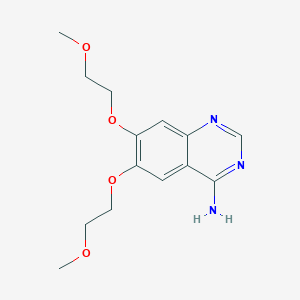
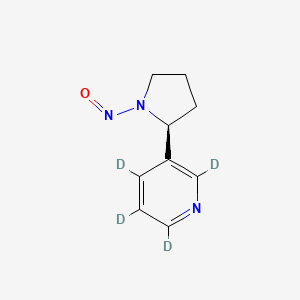
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
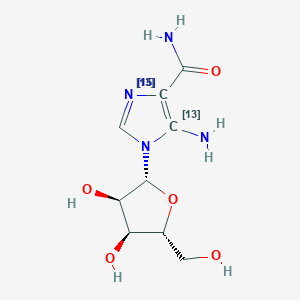
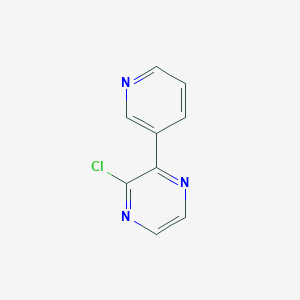


![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
